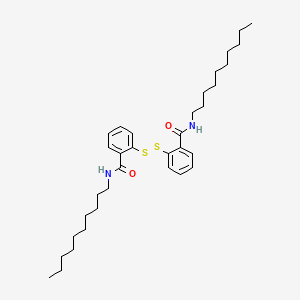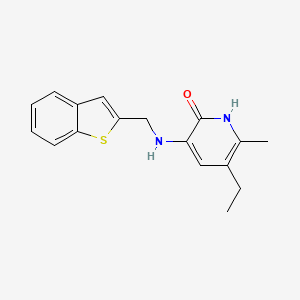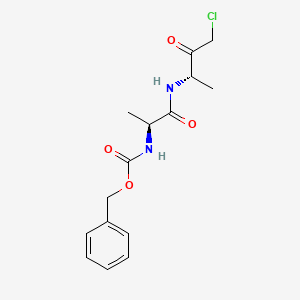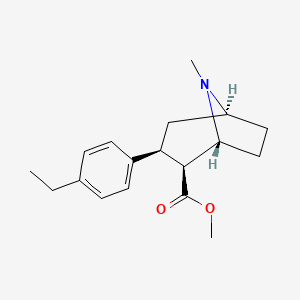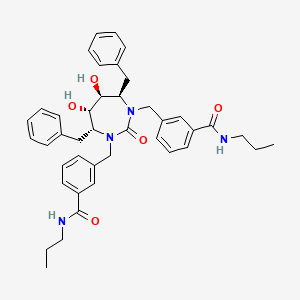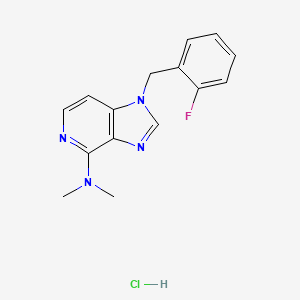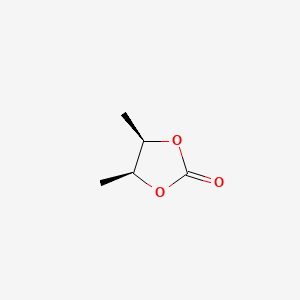
Cis-2,3-Butylene carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2,3-Butylene carbonate is an organic compound with the chemical formula C5H8O3. It is an ester with a carbonate functional group bonded to both free ends of the cis-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms and can be viewed as a derivative of dioxolane, specifically cis-4,5-dimethyl-1,3-dioxolan-2-one . It is an aprotic polar solvent and has applications in various fields due to its unique chemical properties.
Métodos De Preparación
Cis-2,3-Butylene carbonate can be synthesized through several methods. One notable method involves the microbial hydrolysis of cyclic carbonates. The bacterium Pseudomonas diminuta can hydrolyze this compound but not its stereoisomer trans-2,3-Butylene carbonate, yielding cis-2,3-butanediol . This method has been proposed as an efficient route to produce cis-2,3-butanediol from a racemic mixture of 2,3-butylene carbonates. Industrial production methods often involve the use of dimethyl carbonate and 1,4-butanediol in a melt polycondensation reaction .
Análisis De Reacciones Químicas
Cis-2,3-Butylene carbonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. The hydrolysis of this compound by Pseudomonas diminuta results in the formation of cis-2,3-butanediol . In oxidation reactions, it can be converted into other compounds with the use of appropriate oxidizing agents. Substitution reactions involving this compound can lead to the formation of different derivatives, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and specific enzymes.
Aplicaciones Científicas De Investigación
Cis-2,3-Butylene carbonate has a wide range of scientific research applications In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions In biology, it is studied for its potential use in the production of biodegradable polymersIndustrially, this compound is used in the production of poly(butylene carbonate) and its copolymers, which have applications in packaging, films, and medical devices .
Mecanismo De Acción
The mechanism of action of cis-2,3-Butylene carbonate involves its interaction with specific enzymes and microbial systems. The bacterium Pseudomonas diminuta hydrolyzes this compound to produce cis-2,3-butanediol . This hydrolysis reaction is highly enantioselective, making it a valuable process for producing enantiomerically pure compounds. The molecular targets and pathways involved in this reaction include the specific binding of the compound to the active site of the enzyme, followed by the cleavage of the carbonate bond.
Comparación Con Compuestos Similares
Cis-2,3-Butylene carbonate can be compared with other similar compounds such as trans-2,3-Butylene carbonate, 1,2-Butylene carbonate, and propylene carbonate. While trans-2,3-Butylene carbonate is a stereoisomer of this compound, it does not undergo hydrolysis by Pseudomonas diminuta . 1,2-Butylene carbonate and propylene carbonate are also esters with carbonate functional groups but differ in their chemical structures and properties. This compound is unique due to its specific stereochemistry and its ability to be selectively hydrolyzed by certain bacteria .
Propiedades
Número CAS |
36368-39-5 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(4R,5S)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4+ |
Clave InChI |
LWLOKSXSAUHTJO-ZXZARUISSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OC(=O)O1)C |
SMILES canónico |
CC1C(OC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


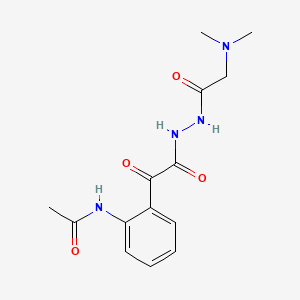
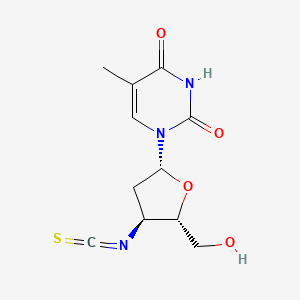
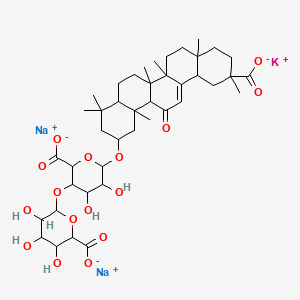
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
